(+)-Echimidine N-Oxide-D3
CAS No.:
Cat. No.: VC0207485
Molecular Formula: C₂₀H₂₈D₃NO₈
Molecular Weight: 416.48
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₈D₃NO₈ |
---|---|
Molecular Weight | 416.48 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(+)-Echimidine N-Oxide-D3 belongs to the echimidine group of PAs, characterized by a 1-hydroxymethylpyrrolizidine (necine) core linked to esterified necic acids. The deuterium atoms replace three hydrogen atoms at specific positions, enhancing its utility as a stable isotope-labeled internal standard. The non-deuterated parent compound, echimidine N-oxide, features a 1,2-unsaturated pyrrolizidine ring system with an N-oxide functional group and ester linkages to angelic acid and viridifloric acid moieties .
Structural Formula:
The stereochemistry includes a (7R,8R) configuration for the pyrrolizidine core and a (Z)-2-methylbut-2-enoyloxy substituent .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 416.5 g/mol (deuterated) | |
CAS Registry Number | 41093-89-4 (non-deuterated) | |
Isotopic Composition | at C-3, C-4, C-5 | |
Solubility | Water-soluble (as N-oxide) |
Biosynthesis and Isotopic Labeling
Biosynthetic Pathway in Plants
Pyrrolizidine alkaloids like echimidine N-oxide originate from the amino acids L-ornithine and L-arginine. Homospermidine synthetase catalyzes the formation of homospermidine, which undergoes cyclization and oxidation to yield retronecine—the necine base in echimidine . Subsequent esterification with monocarboxylic acids (e.g., angelic acid) and oxidation at the nitrogen atom produces echimidine N-oxide. Deuterated analogs are synthesized via chemical exchange or enzymatic incorporation of deuterated precursors .
Key Reaction:
Industrial Synthesis of Deuterated Form
(+)-Echimidine N-Oxide-D3 is produced by reacting echimidine with deuterated oxidizing agents (e.g., ) under controlled conditions. The deuterium atoms are introduced at non-labile positions to ensure metabolic stability during analytical workflows .
Analytical Applications
Role in Quantitative LC-MS/MS
As an internal standard, (+)-Echimidine N-Oxide-D3 corrects for matrix effects and ionization efficiency variations in PA detection. Its deuterated structure ensures near-identical chromatographic behavior to native PAs while providing distinct mass spectral signatures .
Table 2: Performance Metrics in LC-MS/MS
Parameter | Value | Criteria |
---|---|---|
Retention Time Shift | < 0.1 min | AOAC SMPR 2023.002 |
Signal Suppression | 15–20% (vs. solvent) | |
Recovery in Herbal Teas | 92–108% |
Toxicological Profile
Acute Toxicity
Echimidine N-oxide and its deuterated form exhibit high acute toxicity, with median lethal doses (LD) below 5 mg/kg in rodents. The N-oxide group enhances solubility, facilitating rapid absorption and hepatic bioactivation to reactive pyrrolic metabolites .
GHS Classification:
Chronic Hepatotoxicity
Chronic exposure to echimidine N-oxide induces hepatic veno-occlusive disease (VOD), characterized by sinusoidal obstruction and fibrosis. Deuterated analogs retain this toxicity profile, necessitating stringent handling protocols .
Comparative Analysis with Related Alkaloids
Table 3: Structural Comparison of Echimidine Derivatives
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